molecular formula C19H16N2O9 B4904105 1,4-DIMETHYL 2-[3-(METHOXYCARBONYL)-5-NITROBENZAMIDO]BENZENE-1,4-DICARBOXYLATE

1,4-DIMETHYL 2-[3-(METHOXYCARBONYL)-5-NITROBENZAMIDO]BENZENE-1,4-DICARBOXYLATE

Cat. No.: B4904105
M. Wt: 416.3 g/mol
InChI Key: GOZBHEJRVBDRMY-UHFFFAOYSA-N
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Description

1,4-DIMETHYL 2-[3-(METHOXYCARBONYL)-5-NITROBENZAMIDO]BENZENE-1,4-DICARBOXYLATE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as nitro, methoxycarbonyl, and benzamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-[3-(METHOXYCARBONYL)-5-NITROBENZAMIDO]BENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Amidation: The formation of the benzamido group through the reaction of the nitro compound with an amine.

    Esterification: The conversion of carboxylic acid groups to ester groups using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration, amidation, and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-[3-(METHOXYCARBONYL)-5-NITROBENZAMIDO]BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The ester groups can be hydrolyzed to carboxylic acids using strong bases like sodium hydroxide.

    Substitution: The benzamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium hydroxide, water.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Amino derivatives: Formed from the reduction of the nitro group.

    Carboxylic acids: Formed from the hydrolysis of ester groups.

    Substituted benzamides: Formed from nucleophilic substitution reactions.

Scientific Research Applications

1,4-DIMETHYL 2-[3-(METHOXYCARBONYL)-5-NITROBENZAMIDO]BENZENE-1,4-DICARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-[3-(METHOXYCARBONYL)-5-NITROBENZAMIDO]BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzamido group can form hydrogen bonds with proteins, affecting their function. The ester groups can be hydrolyzed to release active carboxylic acids that participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,2′-bipyridine-4,4′-dicarboxylate: Similar in structure but lacks the nitro and benzamido groups.

    Dimethyl benzene-1,2-dicarboxylate: Similar ester groups but different substitution pattern on the benzene ring.

    Sodium,3,5-bis(methoxycarbonyl)benzenesulfonate: Contains similar ester groups but different functional groups.

Properties

IUPAC Name

dimethyl 2-[(3-methoxycarbonyl-5-nitrobenzoyl)amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O9/c1-28-17(23)10-4-5-14(19(25)30-3)15(9-10)20-16(22)11-6-12(18(24)29-2)8-13(7-11)21(26)27/h4-9H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZBHEJRVBDRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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